2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide
Description
2,3,5,6-Tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide (CAS: 351992-99-9) is a sulfonamide derivative characterized by a tetramethyl-substituted benzene ring and a benzyl group modified with a piperidinylcarbonyl moiety. The piperidinylcarbonyl group introduces both lipophilicity and hydrogen-bonding capacity, which may influence pharmacokinetic behavior such as solubility and membrane permeability .
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)24-15-20-8-10-21(11-9-20)23(26)25-12-6-5-7-13-25/h8-11,14,24H,5-7,12-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVQKKSGKGWOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The process includes:
Formation of the Benzenesulfonamide Core: This step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Piperidine Ring: The piperidine ring is attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzenesulfonamide core.
Final Coupling: The final step involves coupling the piperidine-substituted benzenesulfonamide with a benzyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Depending on the nucleophile used, various substituted derivatives.
Scientific Research Applications
Structure and Characteristics
The compound features a complex structure that includes a benzenesulfonamide moiety, which is known for its biological activity. The presence of the tetramethyl and piperidinyl groups enhances its solubility and potential interactions with biological targets.
Synthesis Methodologies
Recent studies have reported various synthetic routes for producing this compound. For instance, one effective method involves the acylation of a primary amine with a sulfonyl chloride derivative. This process typically requires the use of solvents such as dichloromethane and reagents like diisopropylethylamine to facilitate the reaction .
Antiviral Activity
Research has indicated that derivatives of benzenesulfonamides can inhibit viral replication. A notable study highlighted the potential of compounds similar to 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide in targeting HIV-1 CA proteins. These compounds were evaluated for their antiviral efficacy using TZM-bl cells, demonstrating significant inhibitory effects .
Anticancer Properties
Another promising application is in oncology. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For example, certain benzenesulfonamide derivatives have shown selective inhibition of specific proteases involved in cancer progression, which could lead to the development of targeted cancer therapies .
Enzyme Inhibition
The compound's sulfonamide group is known for its ability to act as a reversible inhibitor of carbonic anhydrase enzymes. This inhibition can be beneficial in treating conditions like glaucoma and edema by reducing intraocular pressure and fluid retention .
Case Study 1: HIV-1 CA Inhibition
In a study published in Nature Communications, researchers synthesized a series of benzenesulfonamide derivatives to evaluate their effectiveness against HIV-1 CA. The findings revealed that certain modifications to the benzenesulfonamide structure significantly enhanced antiviral activity. The study employed various assays including surface plasmon resonance and p24 quantification to assess binding affinity and functional inhibition .
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the effects of similar sulfonamide compounds on breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to confirm the mechanisms of action .
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The piperidine ring may enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Core Sulfonamide Modifications
The target compound’s tetramethyl-substituted benzenesulfonamide core is shared with several analogs, but differences arise in the substituents on the benzyl group:
Key Observations :
Heterocyclic Modifications
Lipophilicity and Bioavailability
Receptor Binding
Biological Activity
2,3,5,6-Tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties based on various research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H28N2O2S
- Molecular Weight : 364.52 g/mol
Anti-inflammatory Activity
Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. In a study evaluating various benzenesulfonamide derivatives, compounds similar to 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide demonstrated substantial inhibition of carrageenan-induced paw edema in rats. Specifically, certain derivatives showed inhibition rates exceeding 90% at varying time intervals post-administration .
Antimicrobial Activity
The antimicrobial efficacy of sulfonamides is well-documented. In vitro studies have shown that related compounds possess potent activity against a range of pathogens. For instance:
- Against E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
- Against S. aureus : MIC of 6.63 mg/mL.
- Against P. aeruginosa : MIC values indicating strong efficacy were also reported .
These findings suggest that 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide could exhibit similar antimicrobial properties due to structural similarities with effective derivatives.
Anticancer Potential
The potential anticancer activity of sulfonamides has been explored in various studies. Notably, compounds with similar structures have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain benzenesulfonamide derivatives have shown effectiveness against leukemia and breast cancer cell lines .
Case Studies and Research Findings
| Study | Compound Tested | Activity | Results |
|---|---|---|---|
| Study 1 | Various Sulfonamides | Anti-inflammatory | Inhibition of paw edema >90% |
| Study 2 | Benzenesulfonamide Derivatives | Antimicrobial | MIC against E. coli: 6.72 mg/mL |
| Study 3 | Sulfonamide Derivatives | Anticancer | Induced apoptosis in cancer cell lines |
The biological activity of sulfonamides is often attributed to their ability to inhibit enzymes involved in folate synthesis in bacteria and their interaction with various cellular pathways in mammalian cells. The presence of the piperidine moiety in the structure may enhance its interaction with biological targets, potentially increasing its efficacy against specific diseases.
Q & A
Q. What are the common synthetic routes for synthesizing 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A validated approach includes:
Sulfonylation : Reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with 4-aminobenzylpiperidine under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide linkage .
Piperidinylcarbonyl Introduction : Coupling the benzylamine intermediate with 1-piperidinecarbonyl chloride using a coupling agent like EDCI/HOBt in DMF .
Key intermediates include the tetramethylbenzenesulfonyl chloride and the 4-(piperidinylcarbonyl)benzylamine precursor. Reaction progress is monitored via TLC and intermediate characterization by -NMR .
Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?
Methodological Answer:
- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) detects impurities at 254 nm. Purity ≥95% is required for biological assays .
- Structural Confirmation :
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the tetramethylbenzenesulfonamide moiety and the piperidinylcarbonylbenzyl group during synthesis?
Methodological Answer:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce side reactions. Add molecular sieves to scavenge water .
- Catalytic Enhancement : Use DMAP (4-dimethylaminopyridine) to activate the carbonyl during the amide coupling step, improving yields from ~60% to >85% .
- Temperature Control : Conduct reactions at 0–5°C to minimize sulfonamide decomposition .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental binding affinities of this compound with target enzymes?
Methodological Answer:
- Docking Refinement : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility, which static docking may overlook .
- Binding Assay Validation :
- Mutagenesis Studies : Introduce point mutations in the enzyme’s active site (e.g., Ala-scanning) to validate predicted binding residues .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the tetramethyl and piperidinylcarbonyl groups in biological activity?
Methodological Answer:
- Analog Synthesis :
- Replace tetramethyl groups with ethyl or hydrogen substituents to assess steric effects.
- Substitute piperidine with morpholine or pyrrolidine to probe hydrogen-bonding interactions .
- Biological Testing :
Data Contradiction Analysis
Q. How should researchers address inconsistent results in the compound’s solubility across different solvent systems?
Methodological Answer:
- Solubility Profiling :
- Crystallography : Perform X-ray diffraction to determine if polymorphic forms (e.g., amorphous vs. crystalline) explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
